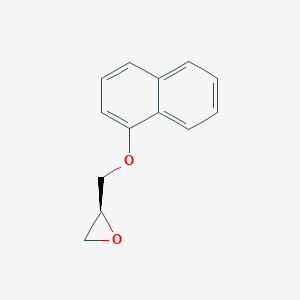

Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-

Description

BenchChem offers high-quality Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(naphthalen-1-yloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYCPWLLBSSFBW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210153 | |

| Record name | Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61249-00-1 | |

| Record name | (2S)-2-[(1-Naphthalenyloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61249-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl 1-naphthyl ether, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061249001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-[(1-naphthalenyloxy)methyl]-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL 1-NAPHTHYL ETHER, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212652A7IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-((1-Naphthalenyloxy)methyl)oxirane: A Cornerstone Chiral Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Chiral Epoxide

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. (S)-((1-Naphthalenyloxy)methyl)oxirane, a key chiral epoxide, stands as a testament to the importance of stereospecific synthesis. Its rigid naphthyl moiety and reactive oxirane ring make it a highly valuable intermediate, most notably in the synthesis of β-adrenergic blocking agents such as (S)-Propranolol and Naftopidil.[1][2] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of (S)-((1-naphthalenyloxy)methyl)oxirane, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a deep understanding of this pivotal molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of (S)-((1-naphthalenyloxy)methyl)oxirane is fundamental to its effective use in synthesis. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | PubChem[3] |

| Molecular Weight | 200.23 g/mol | PubChem[3] |

| Appearance | Colorless to light yellow clear liquid/oil | TCI Chemicals |

| Boiling Point | 200-202 °C | Journal of Chemical and Pharmaceutical Research[4] |

| Melting Point | Not well-defined, exists as an oil at room temperature. | Multiple Sources |

| Solubility | Soluble in dichloromethane and 2-propanol. | United States Biological |

| XLogP3 | 3.3 | PubChem[3] |

Spectroscopic Characterization:

The structural elucidation and purity assessment of (S)-((1-naphthalenyloxy)methyl)oxirane rely heavily on spectroscopic techniques. Below is a summary of expected and reported spectral data.

¹H NMR Spectroscopy (¹H-NMR):

The proton NMR spectrum of the racemic mixture provides characteristic signals for the oxirane and naphthyloxy moieties. For the (S)-enantiomer, the spectrum is expected to be identical in an achiral solvent.

-

Aromatic Protons (Naphthyl group): A complex multiplet in the range of δ 6.8-8.3 ppm.[4]

-

Oxirane Methylene Protons (-CH₂- of oxirane): Multiplets typically observed between δ 2.5-2.9 ppm.[4]

-

Oxirane Methine Proton (-CH- of oxirane): A multiplet around δ 3.2 ppm.[4]

-

Methylene Protons adjacent to Ether (-O-CH₂-): A multiplet in the range of δ 3.6-4.1 ppm.[4]

¹³C NMR Spectroscopy (¹³C-NMR):

The carbon NMR spectrum provides a fingerprint of the carbon skeleton. Key expected chemical shifts include:

-

Naphthyl Carbons: Multiple signals in the aromatic region (δ 105-155 ppm).

-

Oxirane Carbons: Signals for the methine and methylene carbons of the epoxide ring are expected in the range of δ 44-51 ppm.[5]

-

Methylene Carbon adjacent to Ether (-O-CH₂-): A signal around δ 70-72 ppm.

Fourier-Transform Infrared Spectroscopy (FT-IR):

The FT-IR spectrum is instrumental in identifying the key functional groups.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹[6]

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹[6]

-

C=C stretching (aromatic): ~1600-1585 cm⁻¹ and ~1500-1400 cm⁻¹[6]

-

C-O-C stretching (ether): Strong absorptions in the range of 1270-1080 cm⁻¹[4][6]

-

Oxirane ring vibrations (C-O stretching): Characteristic bands around 950-810 cm⁻¹ and ~1250 cm⁻¹ (asymmetric stretch).[6]

Mass Spectrometry (MS):

Electron impact mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 200, corresponding to the molecular weight of the compound.

-

Major Fragments: Common fragmentation patterns for ethers involve cleavage of the C-O bond. For this molecule, a significant fragment would be the naphthyloxy cation at m/z = 143, and fragments resulting from the opening and further fragmentation of the oxirane ring.[7]

Synthesis and Enantiomeric Purity

The synthesis of enantiomerically pure (S)-((1-naphthalenyloxy)methyl)oxirane is a critical step in the production of chiral pharmaceuticals. The most common approach involves the synthesis of the racemic mixture followed by a kinetic resolution.

Workflow for the Synthesis of (S)-((1-naphthalenyloxy)methyl)oxirane:

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (2S)-2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 148933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of (S)-Glycidyl 1-naphthyl ether

Introduction

(S)-Glycidyl 1-naphthyl ether is a chiral epoxide of significant interest in the pharmaceutical industry. Its value lies in the stereospecific center and the reactive epoxide moiety, which together make it a crucial building block for the enantioselective synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic profile, synthesis, and applications, tailored for researchers and professionals in drug development and organic synthesis. Understanding these characteristics is paramount for its effective handling, reaction optimization, and integration into synthetic workflows.

Chemical Identity and Molecular Structure

(S)-Glycidyl 1-naphthyl ether is identified by its specific stereochemistry at the C2 position of the oxirane ring. This chirality is fundamental to its application in producing enantiomerically pure drugs.

-

IUPAC Name: (2S)-2-(naphthalen-1-yloxymethyl)oxirane[1]

-

Synonyms: (S)-1-(1-Naphthyloxy)-2,3-epoxypropane, S-(+)-α-Naphthyl Glycidyl Ether[4][7]

Sources

- 1. (2S)-2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 148933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. GLYCIDYL 1-NAPHTHYL ETHER, (S)- [drugfuture.com]

- 4. scbt.com [scbt.com]

- 5. Glycidyl 1-naphthyl ether|lookchem [lookchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. S-(+)-α-Naphthyl Glycidyl Ether | CymitQuimica [cymitquimica.com]

Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane, a critical chemical intermediate in the pharmaceutical industry. Primarily known for its role as a precursor to β-blocker drugs such as propranolol and nadolol, the efficient and selective synthesis of this epoxide is of paramount importance.[1][2] This document delves into the underlying reaction mechanisms, presents a detailed, field-proven experimental protocol employing phase transfer catalysis for enhanced efficiency and selectivity, and outlines modern analytical techniques for product characterization and quality control. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical foundation and practical knowledge required to successfully execute and optimize this synthesis.

Introduction and Strategic Importance

1-(1-Naphthyloxy)-2,3-epoxypropane, also known as glycidyl 1-naphthyl ether, is a cornerstone molecule in medicinal chemistry. Its structure, featuring a reactive oxirane (epoxide) ring linked to a naphthyl group via an ether bond, makes it an ideal building block for introducing the 1-naphthyloxy-2-hydroxypropyl moiety found in several widely used pharmaceuticals. The most notable application is in the synthesis of propranolol, a non-selective beta-adrenergic antagonist used to treat hypertension, anxiety, and other cardiovascular conditions.[3][4][5]

The classical synthetic route involves the reaction of 1-naphthol with epichlorohydrin under basic conditions.[6][7] While effective, this method can be plagued by side reactions and challenges in achieving high purity, which is a critical requirement for active pharmaceutical ingredient (API) synthesis.[2][8] Modern approaches have focused on improving reaction efficiency, selectivity, and adherence to green chemistry principles.[1] Among these, Phase Transfer Catalysis (PTC) has emerged as a superior strategy, enhancing reaction rates, minimizing waste, and often leading to 100% selectivity for the desired O-alkylation product.[1][8] This guide will focus on such an optimized, reliable, and scalable PTC-based methodology.

Reaction Mechanism: A Tale of Two Phases

The synthesis is fundamentally a Williamson ether synthesis. The core transformation involves the nucleophilic attack of the 1-naphthoxide ion on epichlorohydrin.

The Core Nucleophilic Substitution (SN2) Pathway

-

Deprotonation: The phenolic proton of 1-naphthol is acidic and is readily removed by a base (e.g., sodium hydroxide) to form the sodium 1-naphthoxide salt. This step is crucial as the naphthoxide anion is a much stronger nucleophile than the neutral 1-naphthol.

-

Nucleophilic Attack: The naphthoxide anion attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. However, the most efficient pathway involves a direct SN2 attack on the carbon atom bearing the chlorine atom, displacing it to form the target epoxide directly.

-

Intramolecular Cyclization (Alternative Pathway): An alternative route involves the naphthoxide opening the epoxide ring first, forming a chlorohydrin intermediate. This intermediate is then deprotonated by the base, leading to an intramolecular SN2 reaction that forms the new epoxide ring.

The Role of Phase Transfer Catalysis (PTC)

In a typical setup, the 1-naphthoxide salt resides in the solid or aqueous phase, while epichlorohydrin is in an immiscible organic phase. The reaction is thus slow due to the inability of the reactants to interact. Phase Transfer Catalysis elegantly solves this problem.[8]

A catalyst like Tetra-n-butylammonium bromide (TBAB) facilitates the transport of the naphthoxide anion from the solid/aqueous phase into the organic phase.[1] The large, lipophilic tetra-n-butylammonium cation (Q⁺) pairs with the naphthoxide anion (ArO⁻), forming an ion pair (Q⁺ArO⁻) that is soluble in the organic phase. This "naked" naphthoxide anion in the organic phase is highly reactive towards epichlorohydrin, dramatically accelerating the SN2 reaction. Solid-Liquid PTC (S-L PTC) is often preferred as it can intensify reaction rates and achieve total selectivity by suppressing side reactions that might occur in an aqueous phase.[1][8]

Caption: Phase Transfer Catalysis (PTC) Mechanism.

Detailed Experimental Protocol

This protocol is based on an optimized Solid-Liquid Phase Transfer Catalysis (S-L PTC) method, which ensures high selectivity and yield.[1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS No. | Key Properties |

| 1-Naphthol | 144.17 | 90-15-3 | Solid, harmful if swallowed |

| Epichlorohydrin | 92.52 | 106-89-8 | Liquid, toxic, carcinogen |

| Sodium Hydroxide | 40.00 | 1310-73-2 | Solid, corrosive |

| Tetra-n-butylammonium bromide (TBAB) | 322.37 | 1643-19-2 | Solid, hygroscopic |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Solvent for extraction |

| Sodium Sulfate (anhydrous) | 142.04 | 7757-82-6 | Drying agent |

| Sodium Chloride (for brine) | 58.44 | 7647-14-5 | Solid |

Equipment

-

Three-neck round-bottom flask with reflux condenser, thermometer, and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware (beakers, funnels, etc.)

-

TLC plates (silica gel 60 F254) and development chamber

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1-naphthol (14.4 g, 0.1 mol).

-

Reagent Addition: Add epichlorohydrin (46.3 g, 0.5 mol), which acts as both reactant and solvent. Follow this with powdered sodium hydroxide (6.0 g, 0.15 mol) and tetra-n-butylammonium bromide (TBAB) (1.6 g, 0.005 mol). Causality: Using powdered base maximizes the surface area for the solid-liquid reaction. Epichlorohydrin is used in excess to drive the reaction to completion and serve as the organic phase.

-

Reaction Execution: Heat the mixture to 70 °C with vigorous stirring. Maintain this temperature for approximately 3-4 hours.[1] Causality: 70°C provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. Vigorous stirring is essential to ensure efficient mixing between the solid and liquid phases.

-

Reaction Monitoring: Monitor the disappearance of 1-naphthol using TLC (eluent: dichloromethane/methanol 30:1). The product, 1-(1-naphthyloxy)-2,3-epoxypropane, should have an Rf value of approximately 0.78.[9]

-

Work-up - Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the solid precipitate (NaCl and excess NaOH).

-

Transfer the filtrate to a round-bottom flask and remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oily residue in 100 mL of dichloromethane.

-

Transfer the solution to a separatory funnel and wash it twice with 50 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent.[10]

-

-

Purification:

-

Evaporate the dichloromethane under reduced pressure to yield the crude product as a residual oil.[10]

-

For most subsequent applications, such as the synthesis of propranolol, the product is of sufficient purity (>95%) and can be used without further purification.[10][11] If higher purity is required, flash column chromatography on silica gel can be performed.

-

Caption: Experimental Workflow for Synthesis.

Product Characterization and Quality Control

Confirming the structure and purity of the final product is a critical, self-validating step.

-

¹H NMR Spectroscopy: This is the most definitive method for structural confirmation. The spectrum (in CDCl₃) should exhibit characteristic signals:

-

Naphthyl Protons: A complex multiplet in the aromatic region (δ ≈ 6.8-8.2 ppm).

-

Methylene Protons (-O-CH₂-): Two signals corresponding to the diastereotopic protons, typically a doublet of doublets (dd) around δ ≈ 4.0 ppm and δ ≈ 4.4 ppm.

-

Oxirane Methylene Protons (-CH₂ of epoxide): Two signals, often a doublet of doublets (dd) around δ ≈ 2.8 ppm and a triplet (t) around δ ≈ 2.9 ppm.

-

Oxirane Methine Proton (-CH of epoxide): A multiplet around δ ≈ 3.4 ppm.

-

-

Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing purity. A single spot with the expected Rf value indicates a relatively pure product.[12]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₃H₁₂O₂, MW = 200.23 g/mol ).[13]

-

FT-IR Spectroscopy: Will show characteristic absorption bands for the C-O-C ether linkage (~1250 cm⁻¹ and ~1080 cm⁻¹) and the epoxide C-O stretching (~915 cm⁻¹ and ~840 cm⁻¹).

Safety and Handling Considerations

-

Epichlorohydrin: Is highly toxic, a suspected carcinogen, and a skin/respiratory irritant. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

1-Naphthol: Is harmful if swallowed or inhaled. Avoid creating dust.

-

Sodium Hydroxide: Is highly corrosive and can cause severe burns. Handle with care.

-

Solvents: Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a fume hood.

Conclusion

The synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane via Solid-Liquid Phase Transfer Catalysis represents a robust, efficient, and highly selective method suitable for both laboratory and industrial-scale production. By understanding the underlying SN2 mechanism and the role of the PTC catalyst, researchers can reliably produce this key pharmaceutical intermediate with high purity. The protocol described herein, coupled with rigorous analytical characterization, provides a self-validating system for the successful synthesis of this essential molecule, paving the way for the development of life-saving β-blocker medications.

References

-

Yadav, G. D., & Kulkarni, M. G. (2016). Selective synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis: a waste minimization strategy. Clean Technologies and Environmental Policy. [Link]

-

PrepChem. (n.d.). Synthesis of 1,2-Epoxy-3-(1-Naphthyloxy)-Propane. PrepChem.com. [Link]

-

PrepChem. (n.d.). . PrepChem.com. [Link]

-

Jovanovic, S., et al. (2006). Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. Journal of the Serbian Chemical Society. [Link]

-

Eltze, M., et al. (1991). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry. [Link]

-

Pérez, M., et al. (2021). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. [Link]

-

Yadav, G. D., & Kulkarni, M. G. (2016). Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. ResearchGate. [Link]

- Google Patents. (n.d.). Synthesis method of propranolol hydrochloride.

- Google Patents. (n.d.). Novel propranolol synthesis method.

-

Jovanovic, S., et al. (2006). Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. ResearchGate. [Link]

-

Nguyen, T. H., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Green Chemistry. RSC Publishing. [Link]

-

Royal Society of Chemistry. (2022). Supporting Information. The Royal Society of Chemistry. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. 1-(1-Naphthyloxy)-2,3-epoxypropane | CymitQuimica [cymitquimica.com]

Spectroscopic Data for (S)-((1-naphthalenyloxy)methyl)oxirane: An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the spectroscopic data for the chiral epoxide, (S)-((1-naphthalenyloxy)methyl)oxirane. This key pharmaceutical intermediate is crucial in the synthesis of various bioactive molecules, most notably the (S)-enantiomer of Propranolol, a widely used beta-blocker.[1] A thorough understanding of its spectroscopic characteristics is paramount for ensuring chemical identity, purity, and for monitoring reaction progress in drug development and manufacturing.

This document is structured to provide not just the data, but also the underlying scientific rationale for the experimental choices and interpretation of the results, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Its Spectroscopic Implications

The structure of (S)-((1-naphthalenyloxy)methyl)oxirane, with its rigid naphthalene ring, flexible glycidyl ether side chain, and stereocenter, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is key to interpreting the data presented in the following sections.

Caption: Molecular structure of (S)-((1-naphthalenyloxy)methyl)oxirane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of organic molecules. For (S)-((1-naphthalenyloxy)methyl)oxirane, the ¹H NMR spectrum provides key information about the protons on the naphthalene ring, the oxirane ring, and the connecting methylene bridge.

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following is a field-proven method for the analysis of glycidyl ethers.[2]

Caption: Workflow for ¹H NMR spectroscopic analysis.

Data Summary and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-7.3 | Multiplet | 7H | Naphthalene ring protons |

| ~4.4 | Doublet of doublets | 1H | -O-CH₂- (diastereotopic proton) |

| ~4.1 | Doublet of doublets | 1H | -O-CH₂- (diastereotopic proton) |

| ~3.4 | Multiplet | 1H | Oxirane methine proton (-CH-) |

| ~2.9 | Doublet of doublets | 1H | Oxirane methylene proton (-CH₂-) |

| ~2.7 | Doublet of doublets | 1H | Oxirane methylene proton (-CH₂-) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The data presented here are typical values.

The aromatic region of the spectrum (δ ~7.3-8.1 ppm) shows a complex multiplet pattern corresponding to the seven protons of the naphthalene ring. The diastereotopic protons of the methylene group adjacent to the oxygen atom appear as two distinct doublet of doublets, a consequence of the nearby chiral center. The three protons of the oxirane ring also exhibit a complex splitting pattern, with the methine proton appearing as a multiplet and the two methylene protons as distinct doublet of doublets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in (S)-((1-naphthalenyloxy)methyl)oxirane gives rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with adjustments to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Caption: Workflow for ¹³C NMR spectroscopic analysis.

Data Summary and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | Naphthalene C-O |

| ~134-105 | Naphthalene aromatic carbons |

| ~70 | -O-CH₂- |

| ~50 | Oxirane methine carbon (-CH-) |

| ~45 | Oxirane methylene carbon (-CH₂-) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. The data presented here are typical values.

The ¹³C NMR spectrum clearly shows the carbon signals of the naphthalene ring in the aromatic region. The carbon attached to the ether oxygen is the most downfield of the aromatic signals. The aliphatic region contains the signals for the methylene bridge carbon and the two carbons of the oxirane ring, with the methine carbon appearing further downfield than the methylene carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (S)-((1-naphthalenyloxy)methyl)oxirane will show characteristic absorption bands for the aromatic ring, the ether linkage, and the epoxide ring.

Experimental Protocol: FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920, 2850 | Medium | Aliphatic C-H stretch |

| ~1600, 1580, 1510 | Strong | Aromatic C=C stretch |

| ~1270, 1090 | Strong | Aryl-alkyl ether C-O stretch |

| ~915, 840, 760 | Strong | Epoxide ring vibrations (C-O stretch) |

The IR spectrum will be dominated by the strong C-O stretching vibrations of the aryl-alkyl ether and the characteristic vibrations of the epoxide ring. The aromatic C-H and C=C stretching bands confirm the presence of the naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Caption: Workflow for GC-MS analysis.

Data Summary and Interpretation

| m/z | Interpretation |

| 200 | Molecular ion [M]⁺ |

| 157 | [M - C₂H₃O]⁺ (Loss of the oxirane methylene and methine) |

| 144 | [C₁₀H₈O]⁺ (Naphthol radical cation) |

| 115 | [C₉H₇]⁺ (Naphthyl cation) |

The mass spectrum will show a molecular ion peak at m/z 200, corresponding to the molecular weight of the compound.[3] The fragmentation pattern is characteristic of a glycidyl ether. The most prominent fragment at m/z 144 corresponds to the stable naphthol radical cation, formed by the cleavage of the ether bond.[3] Another significant fragment at m/z 115 is due to the naphthyl cation.[3]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of (S)-((1-naphthalenyloxy)methyl)oxirane. For researchers and professionals in drug development, a thorough understanding and application of these techniques are essential for ensuring the quality and integrity of this critical pharmaceutical intermediate. The provided protocols offer a reliable foundation for obtaining high-quality, reproducible data.

References

-

(2S)-2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 148933 - PubChem. (URL: [Link])

-

Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution - JOCPR. (URL: [Link])

-

Determination of genotoxic epoxide at trace level in drug substance by direct injection GC/MS - PubMed. (URL: [Link])

-

A facile synthesis of (s) – (-) – propranolol - SciSpace. (URL: [Link])

-

Sample Preparation for FTIR Analysis - Drawell. (URL: [Link])

-

Selected Spectral Characteristics for Glycidyl Ethers - ResearchGate. (URL: [Link])

-

Synthesis method of propranolol hydrochloride - Eureka | Patsnap. (URL: [Link])

-

Synthesis of New Liquid Crystalline Diglycidyl Ethers - PMC - PubMed Central - NIH. (URL: [Link])

-

2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem. (URL: [Link])

-

Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (URL: [Link])

-

(2S)-2-[(1-Naphthalenyloxy)methyl]oxirane - CAS Common Chemistry - CAS.org. (URL: [Link])

Sources

An In-depth Technical Guide to S-(+)-α-Naphthyl Glycidyl Ether (CAS 61249-00-1) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of S-(+)-α-Naphthyl Glycidyl Ether, a chiral epoxide of significant interest in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, its pivotal role as a synthetic intermediate, and the pharmacological significance of the molecules derived from it. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction and Chemical Identity

S-(+)-α-Naphthyl Glycidyl Ether, registered under CAS number 61249-00-1, is a chiral organic compound featuring a naphthalene ring linked to a glycidyl ether moiety.[1][2] Its structure combines the steric bulk and aromaticity of the naphthyl group with the high reactivity of the epoxide ring, making it a valuable chiral building block in asymmetric synthesis.

Synonyms:

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of S-(+)-α-Naphthyl Glycidyl Ether is essential for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of S-(+)-α-Naphthyl Glycidyl Ether

| Property | Value | Source(s) |

| CAS Number | 61249-00-1 | [1][2] |

| Molecular Formula | C₁₃H₁₂O₂ | [1][5][6] |

| Molecular Weight | 200.23 g/mol | [1][5][6] |

| Appearance | Clear, colorless to light yellow oil | [7][8] |

| Boiling Point | 148-150 °C at 272 Pa | [9] |

| Solubility | Sparingly soluble in methanol, slightly soluble in chloroform.[7][8] Soluble in dichloromethane and 2-propanol.[10] | |

| Storage Temperature | -20°C for long-term storage.[7][10] |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum of a glycidyl ether will typically show characteristic signals for the protons on the epoxide ring between 2.5 and 3.5 ppm, and the protons on the carbon adjacent to the ether oxygen between 3.4 and 4.5 ppm.[11]

-

¹³C NMR Spectroscopy: The carbon atoms of the epoxide ring in glycidyl ethers generally appear in the 40-60 ppm region, while the carbon adjacent to the ether oxygen is found between 50-80 ppm.[11] A ¹³C NMR spectrum for the racemic mixture, glycidyl 1-naphthyl ether, is available for reference.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C-O stretching vibration between 1000 and 1300 cm⁻¹.[11] The absence of strong hydroxyl (O-H) or carbonyl (C=O) bands confirms the integrity of the epoxide and ether functionalities.

-

Mass Spectrometry: GC-MS data for the (S)-enantiomer is available, providing fragmentation patterns useful for its identification.[5]

Role in Asymmetric Synthesis: A Chiral Precursor to β-Blockers and α-Blockers

The primary utility of S-(+)-α-Naphthyl Glycidyl Ether lies in its application as a chiral starting material for the synthesis of enantiomerically pure pharmaceuticals. The strained epoxide ring is susceptible to nucleophilic attack, allowing for the regioselective introduction of various functionalities, a key step in the construction of more complex molecules.

Synthesis of (S)-Propranolol

(S)-Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular conditions. The (S)-enantiomer is significantly more active than its (R)-counterpart. S-(+)-α-Naphthyl Glycidyl Ether serves as a key intermediate in the synthesis of (S)-Propranolol.

Experimental Protocol: Synthesis of (S)-Propranolol from S-(+)-α-Naphthyl Glycidyl Ether

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-(+)-α-Naphthyl Glycidyl Ether (1 equivalent) in a suitable solvent such as 2-butanone.[6]

-

Addition of Reagents: Add L-(+)-tartaric acid (1 equivalent) and Zn(NO₃)₂·6H₂O (0.5 equivalents) to the solution and stir for 15 minutes.[6]

-

Nucleophilic Ring Opening: Add isopropylamine (2 equivalents) to the reaction mixture and continue stirring at ambient temperature for 1 hour.[6]

-

Work-up and Isolation: Cool the mixture and filter. The resulting solid is washed with dichloromethane, treated with a sodium hydroxide solution, and then extracted with dichloromethane.[6] The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield (S)-Propranolol, which can be further purified by recrystallization.

Caption: Synthesis of (S)-Propranolol from S-(+)-α-Naphthyl Glycidyl Ether.

Synthesis of (S)-Naftopidil

(S)-Naftopidil is a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[13][14][15][16] The synthesis of the enantiomerically pure (S)-form can be achieved using S-(+)-α-Naphthyl Glycidyl Ether.

Experimental Protocol: Synthesis of (S)-Naftopidil

-

Reaction Setup: A solution of S-(+)-α-Naphthyl Glycidyl Ether (1 equivalent) is prepared in a suitable aprotic solvent.

-

Nucleophilic Addition: 1-(2-methoxyphenyl)piperazine (1 equivalent) is added to the solution.[17]

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic opening of the epoxide ring by the secondary amine of the piperazine derivative.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up using standard acid-base extraction procedures to isolate the product. Further purification can be achieved by column chromatography or recrystallization to yield enantiomerically pure (S)-Naftopidil.[17]

Caption: Synthesis of (S)-Naftopidil.

Mechanism of Action and Biological Significance of Derivatives

While S-(+)-α-Naphthyl Glycidyl Ether is primarily a synthetic intermediate with no known direct therapeutic activity, the pharmacological importance of its derivatives, (S)-Propranolol and (S)-Naftopidil, is profound.

(S)-Propranolol and the β-Adrenergic Signaling Pathway

(S)-Propranolol exerts its therapeutic effects by acting as a competitive antagonist at β-adrenergic receptors (β-ARs). These are G-protein coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine.

Upon agonist binding, β-ARs, which are coupled to a stimulatory G-protein (Gs), activate adenylyl cyclase.[18] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[13] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to a cascade of events that, in cardiac muscle, result in increased heart rate, contractility, and conduction velocity.[18] (S)-Propranolol blocks the initial binding of catecholamines to the β-AR, thereby inhibiting this entire signaling cascade.

Caption: β-Adrenergic signaling pathway and the inhibitory action of (S)-Propranolol.

(S)-Naftopidil and the α1-Adrenergic Signaling Pathway

(S)-Naftopidil functions as an antagonist of α1-adrenergic receptors, which are also GPCRs but are coupled to a Gq protein.[19] These receptors are predominantly found on the smooth muscle of blood vessels and the prostate gland.

Activation of α1-ARs by norepinephrine leads to the activation of phospholipase C (PLC).[19] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[19] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and leads to smooth muscle contraction.[19] In the prostate, this contraction can lead to urinary obstruction. (S)-Naftopidil blocks the binding of norepinephrine to the α1-ARs, preventing this signaling cascade and promoting smooth muscle relaxation, thereby alleviating the symptoms of BPH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. S-(+)-α-Naphthyl Glycidyl Ether | CAS#:61249-00-1 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Mutagenicity of aromatic glycidyl ethers with Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2S)-2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 148933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. usbio.net [usbio.net]

- 11. alpha-Naphthyl Glycidyl Ether, 90% | LGC Standards [lgcstandards.com]

- 12. spectrabase.com [spectrabase.com]

- 13. m.youtube.com [m.youtube.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Mutagenicity of alkyl glycidyl ethers in three short-term assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. Mutagenicities of glycidyl ethers for Salmonella typhimurium: relationship between mutagenic potencies and chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

Ring-opening reactions of chiral epoxides

An In-Depth Technical Guide to the Ring-Opening Reactions of Chiral Epoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral epoxides are powerful and versatile intermediates in modern organic synthesis, prized for their ability to introduce stereochemically defined 1,2-difunctionality. The inherent strain of their three-membered ring (approximately 13 kcal/mol) serves as the thermodynamic driving force for a wide array of regio- and stereospecific ring-opening reactions.[1][2] This guide provides a comprehensive exploration of the core principles governing these transformations, detailing the mechanistic dichotomy between acid- and base-catalyzed pathways, the predictable control of regioselectivity and stereoselectivity, and the application of these reactions in the synthesis of complex molecules, particularly within the pharmaceutical industry.

The Mechanistic Foundation: A Tale of Two Pathways

The reactivity of epoxides is fundamentally governed by the reaction conditions. The choice between acidic and basic/nucleophilic conditions dictates the reaction mechanism, which in turn controls the regiochemical outcome of the attack on an unsymmetrical epoxide.[3][4]

Base-Catalyzed and Nucleophilic Ring-Opening: The SN2 Pathway

Under basic or neutral conditions with a strong nucleophile, the ring-opening of an epoxide proceeds via a classic SN2 mechanism.[1][5][6] The reaction is initiated by the direct attack of the nucleophile on one of the electrophilic carbons of the epoxide ring.

-

Causality: In the absence of an acid to protonate the epoxide oxygen, the alkoxide is a poor leaving group.[3][5] Therefore, the ring-opening requires a "push" from a potent nucleophile.[3] The reaction is a concerted process where the nucleophile attacks and the C-O bond breaks simultaneously.

-

Regioselectivity: The SN2 attack occurs at the less sterically hindered carbon atom.[7][8][9] This is a direct consequence of the mechanism, where steric accessibility is the dominant factor controlling the rate of reaction.

-

Stereoselectivity: The reaction is stereospecific. The nucleophile attacks from the backside of the C-O bond, resulting in a complete inversion of configuration at the carbon center that is attacked.[7][10] The stereochemistry at other chiral centers in the molecule remains unchanged.

Acid-Catalyzed Ring-Opening: The SN1-like Pathway

In the presence of an acid, the reaction landscape changes dramatically. The mechanism is best described as a hybrid between SN1 and SN2, exhibiting characteristics of both.[2][5][11]

-

Causality: The reaction begins with the protonation of the epoxide oxygen, converting it into a much better leaving group (a neutral alcohol).[12][13] This activation makes the epoxide significantly more electrophilic and susceptible to attack by even weak nucleophiles. The C-O bonds begin to weaken and lengthen, developing a significant partial positive charge (δ+) on the carbon atoms.

-

Regioselectivity: The nucleophile attacks the more substituted carbon atom.[7][12][13][14] This is because the more substituted carbon can better stabilize the developing positive charge in the transition state through hyperconjugation and inductive effects.[5][11] While a full carbocation is generally not formed (except in cases with tertiary or benzylic carbons), the transition state has substantial SN1 character.[3][5]

-

Stereoselectivity: Despite the SN1-like regioselectivity, the reaction still proceeds with inversion of configuration . The protonated oxygen, while a good leaving group, remains tethered to the molecule and effectively blocks the front face, forcing the nucleophile to attack from the backside.[3][15]

Diagram 1: Mechanistic and Regiochemical Dichotomy

Caption: Regioselective opening of (R)-styrene oxide under different conditions.

Controlling Stereochemistry: The Cornerstone of Asymmetric Synthesis

For chiral epoxides, the stereochemical outcome is paramount. Because the ring-opening is a stereospecific process (inversion of configuration), the absolute stereochemistry of the starting epoxide directly translates to the stereochemistry of the 1,2-difunctionalized product. This provides a reliable method for installing two adjacent stereocenters.

Diagram 2: Stereospecificity of the SN2 Attack

Caption: Inversion of configuration during the nucleophilic opening of a chiral epoxide.

A Survey of Nucleophiles and Transformations

A vast array of nucleophiles can be employed to open epoxides, leading to a diverse range of valuable chemical entities.[5][8]

| Nucleophile Class | Example Reagent(s) | Product Functional Group | Typical Conditions |

| Oxygen | H₂O / H⁺ or OH⁻ | 1,2-Diol (Glycol) | Acidic or Basic |

| ROH / H⁺ or RO⁻ | β-Hydroxy Ether | Acidic or Basic | |

| Nitrogen | RNH₂, R₂NH | β-Amino Alcohol | Neutral / Heat |

| NaN₃ | β-Azido Alcohol | Neutral / Polar Aprotic | |

| Carbon | RMgX (Grignard) | β-Hydroxy Alkane | Ethereal Solvent |

| R₂CuLi (Gilman) | β-Hydroxy Alkane | Ethereal Solvent | |

| NaCN | β-Hydroxy Nitrile | Polar Aprotic | |

| Hydrogen | LiAlH₄, LiBH₄ | Alcohol | Ethereal Solvent |

| Halogen | Anhydrous HX | trans-Halohydrin | Acidic |

Field Insight: While Grignard reagents are excellent C-nucleophiles, they are also strong bases. For sensitive substrates, organocuprates (Gilman reagents) are often preferred as they are softer nucleophiles and less prone to side reactions. The reaction of Grignard reagents with ethylene oxide is a particularly powerful method for extending a carbon chain by two atoms to form a primary alcohol.[8]

Catalytic and Enantioselective Methods: The Next Level of Control

While the substrate-controlled reactions described above are powerful, modern synthesis often requires catalytic and enantioselective methods, particularly for creating single-enantiomer drugs.

The Genesis of Chirality: Asymmetric Epoxidation

The utility of chiral epoxide ring-opening is predicated on the availability of enantioenriched epoxides. The Sharpless Asymmetric Epoxidation is a landmark reaction that provides reliable access to 2,3-epoxyalcohols from allylic alcohols with predictable stereochemistry.[16][17][18]

-

Core System: The reaction uses a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand.[19][20]

-

Predictability: The choice of (+)-DET or (-)-DET dictates which face of the alkene is epoxidized, allowing for the synthesis of either epoxide enantiomer.[16][18]

Hydrolytic Kinetic Resolution (HKR)

For terminal epoxides, which are often produced as racemic mixtures, Jacobsen's Hydrolytic Kinetic Resolution (HKR) is an exceptionally efficient method for obtaining both the unreacted epoxide and the 1,2-diol product in high enantiomeric excess.[21][22]

-

Mechanism: A chiral (salen)Co(III) catalyst selectively hydrolyzes one enantiomer of the racemic epoxide at a much faster rate than the other.[23]

-

Practicality: The reaction is highly practical as it uses water as the reagent, can be run with low catalyst loadings, and is scalable, making it valuable in industrial settings.[21][23][24]

Diagram 3: Workflow for Hydrolytic Kinetic Resolution (HKR)

Caption: General workflow for the Jacobsen Hydrolytic Kinetic Resolution.

Application in Drug Development: Synthesis of (S)-Propranolol

The ring-opening of a chiral epoxide is a key step in the synthesis of many pharmaceuticals. A classic example is the synthesis of the β-blocker (S)-Propranolol. A kinetic resolution of the racemic epoxide derived from epichlorohydrin and 1-naphthol using a chiral catalyst and an azide nucleophile can provide a key intermediate. This azido alcohol can then be readily converted to the target drug molecule.[25]

Experimental Protocols

Protocol 1: Base-Catalyzed (SN2) Ring-Opening of (R)-Styrene Oxide

This protocol describes the reaction of (R)-styrene oxide with sodium azide to form (R)-2-azido-1-phenylethanol, demonstrating a regioselective attack at the less-substituted carbon with inversion of stereochemistry.

-

Reagents & Equipment:

-

(R)-Styrene Oxide (1.0 eq)

-

Sodium Azide (NaN₃, 1.5 eq)

-

Ammonium Chloride (NH₄Cl, 1.2 eq)

-

Methanol/Water (4:1 v/v)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

-

-

Procedure:

-

To a solution of (R)-styrene oxide in the methanol/water solvent system, add sodium azide and ammonium chloride.

-

Heat the mixture to reflux (approx. 70-80 °C) and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the crude azido alcohol by flash column chromatography on silica gel.

-

-

Self-Validation: The product, (R)-2-azido-1-phenylethanol, results from nucleophilic attack at the primary carbon (C2) of the epoxide. The stereocenter at C1 is retained. The structure and stereochemistry can be confirmed by NMR spectroscopy and polarimetry.

Conclusion

The ring-opening of chiral epoxides is a cornerstone of stereocontrolled synthesis. The predictable and divergent outcomes of acid-catalyzed versus base-mediated reactions provide chemists with a versatile toolkit for constructing complex molecular architectures. A thorough understanding of the underlying mechanistic principles—SN2 versus SN1-like pathways, regioselectivity, and stereospecific inversion—is essential for leveraging these powerful intermediates in the rational design and synthesis of pharmaceuticals and other high-value chemical targets.

References

-

Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

-

Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. (2024-03-24). [Link]

-

Epoxide Ring Opening With Base. Master Organic Chemistry. (2015-02-10). [Link]

-

Reactions of Epoxides: Ring-Opening. OpenStax. (2023-09-20). [Link]

-

Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. National Institutes of Health (NIH). [Link]

-

Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

-

Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. [Link]

-

Video: Acid-Catalyzed Ring-Opening of Epoxides. JoVE. (2023-04-30). [Link]

-

Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. (2024-05-08). [Link]

-

Opening of Epoxides With Acid. Master Organic Chemistry. (2015-02-02). [Link]

-

Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. [Link]

-

Asymmetric epoxidation. Wikipedia. [Link]

-

Opening of Epoxides. Chemistry LibreTexts. (2020-05-30). [Link]

-

Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. STEM - Unipd. [Link]

-

Synthesis of Chiral Epoxides from Aldehydes Using Sulfur Ylide Derived from Reduced Product of Bakers' Yeast Reduction. J-STAGE. [Link]

-

The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

-

Asymmetric nucleophilic epoxidation. Wikipedia. [Link]

-

Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. National Institutes of Health (NIH). [Link]

-

Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Ingenta Connect. (2021-08-01). [Link]

-

Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening with TMSN3. Journal of the American Chemical Society. [Link]

-

Reactions of Epoxides: Ring-Opening. The Pennsylvania State University. [Link]

-

Sharpless epoxidation. Wikipedia. [Link]

-

Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]

-

Kinetic resolution. Wikipedia. [Link]

-

Asymmetric catalysis with water: Efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. ProQuest. [Link]

-

Exploring Asymmetric Epoxidation: Techniques and Applications. Papaya T-Z. [Link]

- Asymmetric epoxides, their synthesis and use.

-

Epoxide reactions. Lumen Learning. [Link]

-

Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

-

Synthesis of epoxides. Organic Chemistry Portal. [Link]

-

Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society. [Link]

-

A simple synthetic method for chiral 1,2-epoxides and the total synthesis of a chiral pheromone epoxide. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. (2022-10-30). [Link]

-

Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. (2025-10-18). [Link]

-

Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. (2013-03-05). [Link]

-

The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. [Link]

-

Stereochemistry of epoxide ring-opening. YouTube. (2018-03-03). [Link]

-

Stereochemistry of the ring opening of chiral epoxides derived from allylic alcohols having two substituted phenyl groups. The Journal of Organic Chemistry. [Link]

-

Asymmetric Epoxidation. SlideShare. (2016-04-13). [Link]

-

Ring opening of epoxides with C-nucleophiles. PubMed. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]

- 12. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 16. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 18. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 19. Sharpless Asymmetric Epoxidation: Applications in the Synthesis o...: Ingenta Connect [ingentaconnect.com]

- 20. dalalinstitute.com [dalalinstitute.com]

- 21. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Asymmetric catalysis with water: Efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - ProQuest [proquest.com]

- 24. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Sharpless Asymmetric Epoxidation for Chiral Alcohol Synthesis

Foreword: The Genesis of Predictable Asymmetry

The ability to control stereochemistry is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the physiological activity of a molecule is often dictated by its three-dimensional structure. The Sharpless Asymmetric Epoxidation (SAE), a landmark discovery by K. Barry Sharpless and Tsutomu Katsuki in 1980, revolutionized the field by providing a reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols.[1][2] This reaction's profound impact was recognized with the 2001 Nobel Prize in Chemistry, awarded to K. Barry Sharpless for his work on chirally catalyzed oxidation reactions.[1][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of the SAE, from its core principles to its practical applications, empowering them to leverage this powerful tool in their synthetic endeavors.

The Core Principle: A Titanium-Tartrate Catalyst System

The Sharpless Asymmetric Epoxidation is a highly enantioselective method for converting primary and secondary allylic alcohols into their corresponding 2,3-epoxyalcohols.[1] The remarkable stereocontrol of this reaction is achieved through a chiral catalyst system composed of titanium tetra(isopropoxide) [Ti(OiPr)₄], an enantiomerically pure dialkyl tartrate (most commonly diethyl tartrate (DET) or diisopropyl tartrate (DIPT)), and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[2][4] The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either enantiomer of the desired epoxy alcohol.[5]

The Key Players: Reagents and Their Roles

-

Titanium Tetra(isopropoxide) [Ti(OiPr)₄]: This serves as the central metal catalyst. In the presence of the chiral tartrate ligand, it forms a dimeric titanium-tartrate complex, which is the active catalytic species.[6]

-

Dialkyl Tartrate (DET or DIPT): This chiral ligand is the source of asymmetry in the reaction. L-(+)-tartrates direct the epoxidation to one face of the double bond, while D-(-)-tartrates direct it to the opposite face.[2] The bulky isopropyl groups of DIPT are often preferred for the kinetic resolution of secondary allylic alcohols.[4]

-

tert-Butyl Hydroperoxide (TBHP): This acts as the oxygen atom source for the epoxidation.[1][7]

-

Allylic Alcohol: The substrate must contain an allylic alcohol moiety, as the hydroxyl group is crucial for coordinating to the titanium center, thereby directing the epoxidation.[6]

The Mechanism: Unraveling the Path to Enantioselectivity

The precise structure of the active catalyst and the detailed mechanism of the Sharpless epoxidation have been the subject of extensive study. It is generally accepted that the reaction proceeds through a dimeric titanium-tartrate complex.[5]

Formation of the Active Catalyst

The initial step involves the reaction of titanium tetra(isopropoxide) with the dialkyl tartrate to form a dimeric species. This complex then undergoes ligand exchange with the allylic alcohol and tert-butyl hydroperoxide to form the "loaded" catalyst, which is the active species in the catalytic cycle.[8]

The Catalytic Cycle

The catalytic cycle can be visualized as a series of coordinated steps involving the titanium center. The allylic alcohol and TBHP coordinate to the titanium, bringing the alkene and the oxidant into close proximity. The chiral environment created by the tartrate ligand then directs the transfer of the oxygen atom to one specific face of the double bond.

Diagram: Catalytic Cycle of Sharpless Asymmetric Epoxidation

Caption: A simplified representation of the Sharpless Asymmetric Epoxidation catalytic cycle.

Predicting the Stereochemical Outcome: A Simple Mnemonic

A powerful aspect of the Sharpless epoxidation is the ability to reliably predict the stereochemistry of the product. By orienting the allylic alcohol with the C-OH bond at the bottom right of a diagram, the use of L-(+)-DET will result in epoxidation from the "top" face of the alkene, while D-(-)-DET will lead to epoxidation from the "bottom" face.[9]

Diagram: Mnemonic for Predicting Stereochemistry

Caption: A mnemonic device to predict the stereochemical outcome of the Sharpless epoxidation.

Experimental Protocol: A Step-by-Step Guide

The following is a general, representative protocol for a catalytic Sharpless Asymmetric Epoxidation. It is crucial to note that optimal conditions may vary depending on the specific substrate.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier Example | Notes |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Sigma-Aldrich | Should be freshly distilled or obtained from a solvent purification system. |

| Titanium(IV) isopropoxide [Ti(OiPr)₄] | ≥98% | Sigma-Aldrich | Highly sensitive to moisture; handle under inert atmosphere. |

| L-(+)-Diethyl tartrate (L-(+)-DET) | ≥99% | Sigma-Aldrich | Store in a desiccator. |

| Allylic Alcohol | Substrate specific | Various | Must be pure and dry. |

| tert-Butyl hydroperoxide (TBHP) | 5.0-6.0 M in decane | Sigma-Aldrich | Handle with care; potential peroxide hazards. |

| 3Å Molecular Sieves | Powdered, activated | Sigma-Aldrich | Essential for catalytic reactions to scavenge water.[4] |

Procedure

-

Preparation of the Catalyst Solution:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 3Å molecular sieves.

-

Add anhydrous dichloromethane (CH₂Cl₂) and cool the suspension to -20 °C in a cryocool or a dry ice/acetone bath.

-

To the cooled suspension, add L-(+)-diethyl tartrate (typically 6 mol%) followed by titanium(IV) isopropoxide (typically 5 mol%) via syringe. Stir the resulting mixture for 30 minutes at -20 °C. The solution should be a clear, pale yellow.

-

-

Epoxidation Reaction:

-

Add the allylic alcohol (1.0 equivalent) to the catalyst solution.

-

Slowly add a solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) in decane dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise above -20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

-

Work-up:

-

Upon completion, add a saturated aqueous solution of sodium fluoride (NaF) or a 10% aqueous solution of tartaric acid to the reaction mixture at -20 °C and then allow it to warm to room temperature while stirring vigorously for at least 1 hour. This step quenches the reaction and helps to break up the titanium complexes.

-

Filter the resulting heterogeneous mixture through a pad of Celite, washing the filter cake with dichloromethane.[10]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude epoxy alcohol can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Substrate Scope and Limitations

The Sharpless epoxidation is highly effective for a wide range of primary and secondary allylic alcohols.[1]

-

Prochiral Allylic Alcohols: This is the ideal substrate class, consistently yielding high enantiomeric excess (>90% ee).[11]

-

Geraniol: In substrates with multiple double bonds, the allylic double bond is selectively epoxidized.[5]

-

Z-Allylic Alcohols: These substrates tend to react slower and with lower enantioselectivity compared to their E-isomers.[4]

-

Homoallylic Alcohols: The reaction is generally not effective for homoallylic alcohols due to the lack of efficient coordination to the titanium center.

A significant limitation of the Sharpless epoxidation is the absolute requirement of an allylic alcohol functionality. For unfunctionalized alkenes, other methods like the Jacobsen-Katsuki epoxidation are more suitable.[1]

Kinetic Resolution of Racemic Secondary Allylic Alcohols

Beyond the asymmetric epoxidation of prochiral substrates, the Sharpless conditions can be employed for the kinetic resolution of racemic secondary allylic alcohols.[1] In this process, one enantiomer of the racemic alcohol reacts significantly faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the epoxy alcohol product.[1][12] While the maximum theoretical yield for the recovered alcohol is 50%, high enantiomeric excess can be achieved for both the remaining alcohol and the product.[1] Diisopropyl tartrate (DIPT) is often the ligand of choice for kinetic resolutions.[4]

Applications in Complex Molecule Synthesis

The synthetic utility of the Sharpless Asymmetric Epoxidation is vast, with its application being a key step in the total synthesis of numerous natural products and pharmaceuticals.[1] The resulting chiral epoxy alcohols are versatile intermediates that can be converted into diols, aminoalcohols, and ethers.[1]

Case Study: Synthesis of (+)-Disparlure

The synthesis of (+)-disparlure, the sex pheromone of the gypsy moth, is a classic example of the power of the Sharpless epoxidation. The key step involves the asymmetric epoxidation of an allylic alcohol to set the required stereocenter with high enantiomeric excess.[5]

Case Study: Synthesis of (S)-Propranolol

The synthesis of the beta-blocker (S)-propranolol also highlights the utility of the SAE. A chiral epoxy alcohol, generated via Sharpless epoxidation, serves as a crucial building block for the construction of the final drug molecule.[5]

Troubleshooting and Considerations

-

Low Enantioselectivity: This can be caused by the presence of water in the reaction mixture. Ensure all glassware is flame-dried and reagents are anhydrous. The use of molecular sieves is critical.[4]

-

Low Yield: If the epoxy alcohol product is sensitive to ring-opening by the isopropoxide, using titanium(IV) tert-butoxide [Ti(OtBu)₄] in place of Ti(OiPr)₄ can sometimes improve the yield.[4]

-

Catalyst Loading: While stoichiometric amounts of the catalyst were used in early procedures, the use of 3Å or 4Å molecular sieves allows for the use of catalytic amounts (5-10 mol%) of the titanium-tartrate complex.[4]

Conclusion: A Legacy of Stereocontrol

The Sharpless Asymmetric Epoxidation remains one of the most reliable and predictable methods for the synthesis of chiral epoxy alcohols. Its broad substrate scope, high enantioselectivity, and predictable stereochemical outcome have cemented its place as an indispensable tool in the arsenal of the synthetic organic chemist. The principles of ligand-accelerated catalysis and the deep mechanistic understanding of this reaction continue to inspire the development of new and even more powerful asymmetric transformations.

References

-

Wikipedia. Sharpless epoxidation. [Link]

-

Chemistry LibreTexts. 5.2: Epoxidation of Allylic Alcohols. [Link]

-

ResearchGate. (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. [Link]

-

YouTube. Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. [Link]

-

YouTube. What is Sharpless Asymmetric Epoxidation ? Mechanism, Applications | FYQ PYQ | GATE NET SET. [Link]

-

TSI Journals. TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH. [Link]

-

ACS Publications. Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher-Order [5 + m] (m = 5, 6) Dipolar Cycloadditions. [Link]

-

Chem-Station. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE). [Link]

-

Organic Chemistry Portal. Sharpless Epoxidation. [Link]

-

Organic Syntheses. ASYMMETRIC EPOXIDATION OF (E)-.alpha.,.beta.-UNSATURATED ALCOHOLS: (2S,3S)-3-PROPYLOXIRANEMETHANOL. [Link]

-

Wayne State University. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]

-

ACS Publications. Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. [Link]

-

ScienceDirect. Kinetic resolution of epoxy alcohols with the Sharpless Ti-isopropoxide/tartaric ester complex. [Link]

-

NobelPrize.org. K. Barry Sharpless Nobel Lecture. [Link]

-

ACS Publications. Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. [Link]

-

YouTube. Nobel Prize lecture: Barry Sharpless, Nobel Prize in Chemistry 2022. [Link]

-

ScienceDirect. Kinetic resolution of (±)-cyclohex-1-enylsilanols by the sharpless asymmetric epoxidation. [Link]

-

PubMed. Searching for new reactivity (Nobel lecture). [Link]

-

Wiley Online Library. Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. [Link]

-

YouTube. 34. Sharpless Oxidation Catalysts and the Conformation of Cycloalkanes. [Link]

-

Wikipedia. Karl Barry Sharpless. [Link]

Sources

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Karl Barry Sharpless - Wikipedia [en.wikipedia.org]

- 4. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Sharpless Epoxidation [organic-chemistry.org]

- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Kinetic resolution of (±)-cyclohex-1-enylsilanols by the sharpless asymmetric epoxidation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Oxiranes in Modern Organic Synthesis: A Technical Guide to Strategy and Application

Abstract

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers that serve as exceptionally versatile intermediates in organic synthesis. Their inherent ring strain, a combination of angle and torsional strain, renders them susceptible to ring-opening by a diverse array of nucleophiles, despite formally lacking a good leaving group.[1][2][3] This reactivity, coupled with the ability to install two adjacent functional groups with defined stereochemistry, has established oxiranes as indispensable building blocks in the construction of complex molecules, ranging from natural products to active pharmaceutical ingredients (APIs).[4][5][6][7] This guide provides an in-depth analysis of the synthesis and core reactivity of oxiranes, focusing on the mechanistic principles that govern their transformations and showcasing their strategic application in contemporary drug development and complex synthesis.

The Strategic Importance of the Oxirane Moiety

The utility of an oxirane in a synthetic plan is rooted in its unique combination of stability and reactivity. While stable enough to be isolated and carried through several synthetic steps, the approximately 114 kJ/mol of ring strain provides a potent thermodynamic driving force for ring-opening reactions.[3] This "spring-loaded" nature allows for the stereospecific formation of 1,2-bifunctionalized compounds, a common motif in biologically active molecules. The ability to control the stereochemistry during both the formation and the opening of the oxirane ring is a cornerstone of modern asymmetric synthesis. Furthermore, epoxides are key intermediates in the industrial production of polymers, detergents, and adhesives, with ethylene oxide and propylene oxide being produced on a massive scale.[8][9][10][11] In medicinal chemistry, the epoxide functional group is present in at least 14 approved drugs and is a valuable component in drug design for creating new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.[4][12][13]

Synthesis of Oxiranes: Crafting the Key Intermediate

The method chosen for oxirane synthesis is critical as it dictates the stereochemical outcome of the final product. Key methodologies range from classical approaches to highly sophisticated asymmetric catalytic systems.

Peroxyacid Epoxidation of Alkenes

One of the most common methods for synthesizing epoxides is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3] The reaction proceeds through a concerted mechanism, often called the "Butterfly Mechanism," where an oxygen atom is transferred from the peroxyacid to the alkene.[9] This mechanism ensures that the stereochemistry of the alkene is retained in the resulting epoxide; a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide.

Intramolecular Synthesis from Halohydrins

An alternative two-step method involves the initial formation of a halohydrin from an alkene, followed by an intramolecular SN2 reaction.[3][9] Treatment of the halohydrin with a base deprotonates the hydroxyl group, and the resulting alkoxide attacks the adjacent carbon bearing the halogen, displacing it to form the oxirane ring.[9]

Asymmetric Epoxidation: The Sharpless-Katsuki and Jacobsen-Katsuki Reactions